

L-670596 (CAS Number: 121083-05-4): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: L-670596
Cat. No.: B15581081

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For Researchers, Scientists, and Drug Development Professionals

Abstract

L-670596 is a potent and selective antagonist of the thromboxane A₂/prostaglandin endoperoxide (TP) receptor.^{[1][2]} This technical guide provides an in-depth overview of the pharmacological properties of **L-670596**, including its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization. The document also visualizes the associated signaling pathways and experimental workflows to support researchers and professionals in the field of drug development.

Chemical and Physical Properties

L-670596, with the chemical name 2-[6,8-Difluoro-9-[(4-methylsulfonylphenyl)methyl]-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid, is a well-characterized small molecule.^{[2][3]} Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	121083-05-4	[3]
Molecular Formula	C22H21F2NO4S	[2][3]
Molecular Weight	433.47 g/mol	[2][3]
Exact Mass	433.1159	[3]
IUPAC Name	2-[6,8-difluoro-9-[(4-methylsulfonylphenyl)methyl]-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid	[2]

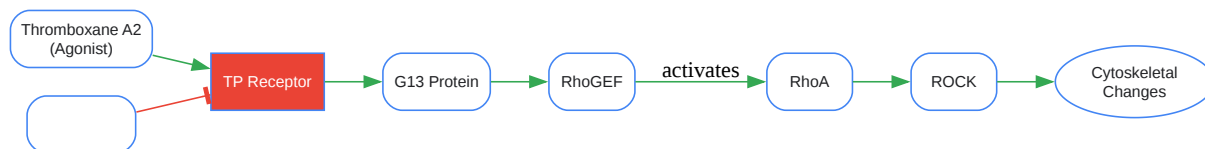
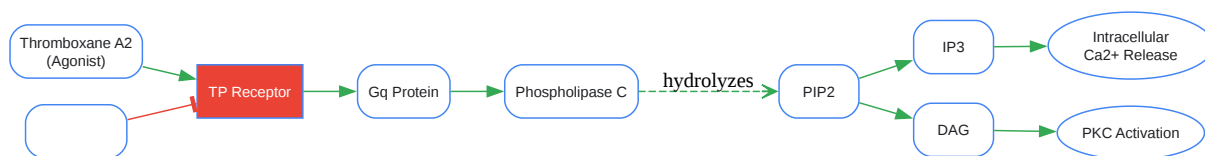
Mechanism of Action

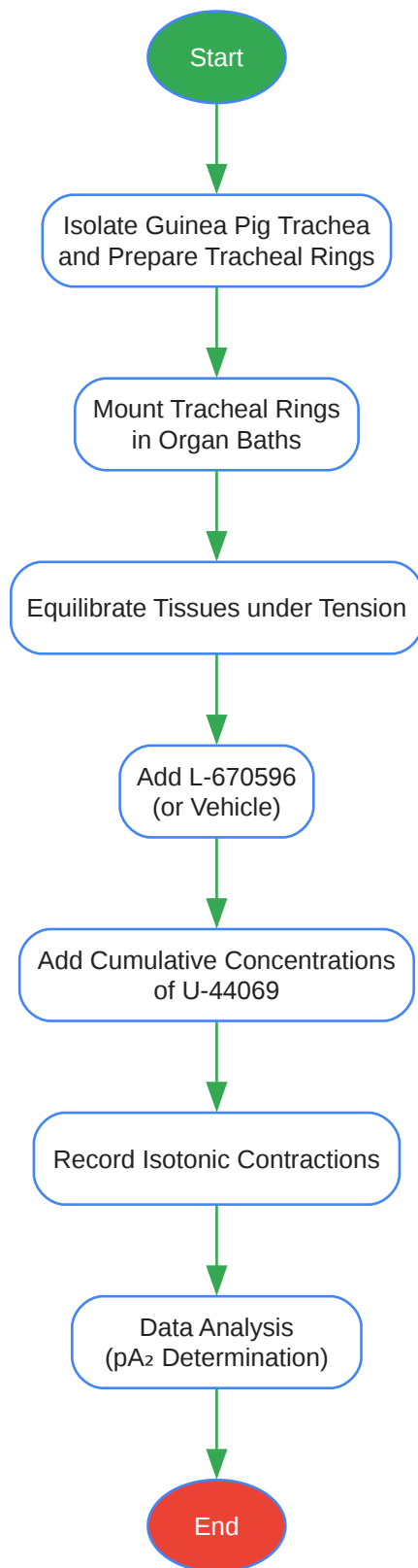
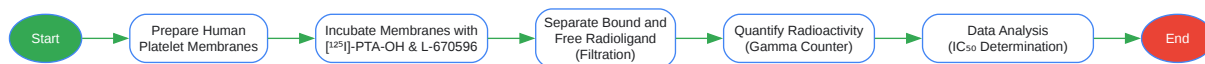
L-670596 exerts its pharmacological effects by selectively binding to and inhibiting the thromboxane A2/prostaglandin endoperoxide (TP) receptor, a G-protein coupled receptor (GPCR).[1][4] The TP receptor plays a crucial role in a variety of physiological and pathophysiological processes, including platelet aggregation and smooth muscle contraction.[4] Upon activation by its endogenous ligands, thromboxane A2 (TXA2) and prostaglandin H2 (PGH2), the TP receptor couples to G proteins of the Gq and G13 families.[4][5]

Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The G13 pathway activation stimulates the Rho family of small GTPases, leading to the activation of Rho-associated kinase (ROCK), which plays a role in cytoskeletal changes and smooth muscle contraction.[5] By antagonizing the TP receptor, **L-670596** effectively blocks these downstream signaling cascades.

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the Thromboxane A2/Prostaglandin Endoperoxide (TP) Receptor that are inhibited by **L-670596**.





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